
2,2-Dibromoethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromoethenol is a chemical compound with the molecular formula C2H2Br2O. It is a derivative of ethanol where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromoethenol can be synthesized through the bromination of ethylene. One common method involves the reaction of ethylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows:
C2H4+Br2→C2H2Br2
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where ethylene gas is bubbled through a solution of bromine in an inert solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromoethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoacetic acid.
Reduction: Reduction of this compound can yield ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid
Reduction: Ethylene glycol
Substitution: Various substituted ethanols depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2-Dibromoethenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromoethenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms in the compound can form strong interactions with the enzyme, leading to inhibition of its activity. This mechanism is similar to other halogenated compounds that act as enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Tribromoethanol: Similar in structure but with three bromine atoms instead of two.
2,2-Dichloroethanol: Similar structure with chlorine atoms instead of bromine.
2,2-Difluoroethanol: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2-Dibromoethenol is unique due to its specific reactivity and the strength of the bromine-carbon bonds. This makes it particularly useful in reactions requiring strong electrophiles. Its applications in various fields, including organic synthesis and industrial production, highlight its versatility compared to other similar compounds.
Propiedades
Fórmula molecular |
C2H2Br2O |
|---|---|
Peso molecular |
201.84 g/mol |
Nombre IUPAC |
2,2-dibromoethenol |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1,5H |
Clave InChI |
GOESUIYHAZGUQK-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
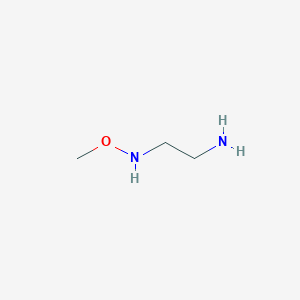
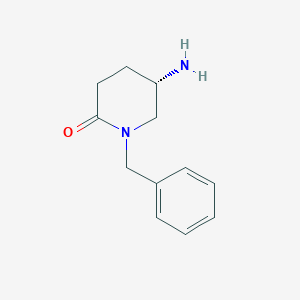
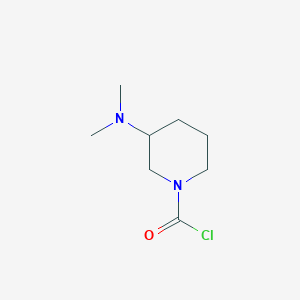
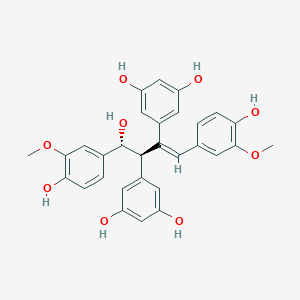


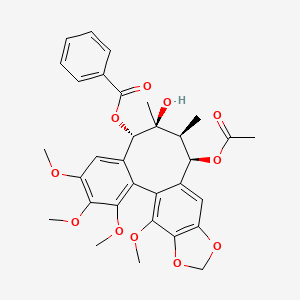

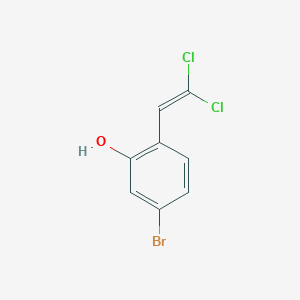
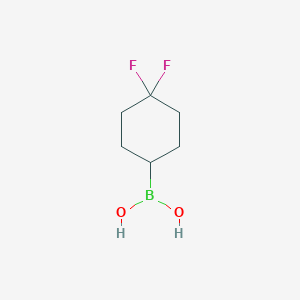
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
